molecular formula C20H19NO3 B271392 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline

4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline

Cat. No. B271392
M. Wt: 321.4 g/mol
InChI Key: TZZOUOFCPOEBHI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline, also known as TMQ or DMCQ, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. TMQ is a quinoline derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The exact mechanism of action of 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and survival. 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline in scientific research is its potent anti-cancer properties. Additionally, 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline has been shown to possess a range of other beneficial properties that make it a promising candidate for use in various research fields. However, one limitation of using 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several potential future directions for research involving 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline. One area of research is in the development of new anti-cancer therapies based on 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline and its derivatives. Additionally, 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline could be further studied for its potential use in the treatment of inflammatory and neurodegenerative diseases. Finally, further research could be conducted to better understand the mechanism of action of 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline involves the reaction of 2,4,6-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and a catalytic amount of piperidine. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with 2-aminoacetophenone to yield the final product.

Scientific Research Applications

4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline has been shown to possess a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.

properties

Product Name

4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

4-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C20H19NO3/c1-22-15-12-19(23-2)17(20(13-15)24-3)9-8-14-10-11-21-18-7-5-4-6-16(14)18/h4-13H,1-3H3/b9-8+

InChI Key

TZZOUOFCPOEBHI-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/C2=CC=NC3=CC=CC=C23)OC

SMILES

COC1=CC(=C(C(=C1)OC)C=CC2=CC=NC3=CC=CC=C23)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=CC2=CC=NC3=CC=CC=C23)OC

Origin of Product

United States

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